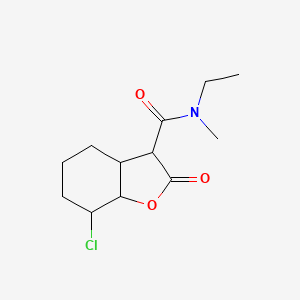![molecular formula C20H17NO3 B12901544 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole CAS No. 112176-06-4](/img/structure/B12901544.png)
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is a complex organic compound that features a unique structure combining anthracene, dioxepine, and isoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between anthracenenitrile oxide and a suitable dipolarophile, such as N-Boc protected (S)-alanine allyl ester, can yield the desired compound . The reaction is usually carried out in dichloromethane (DCM) at room temperature, and the product is isolated through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
科学的研究の応用
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole has several applications in scientific research:
作用機序
The mechanism of action of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, leading to changes in cellular function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular interactions within cells .
類似化合物との比較
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is unique due to its combination of anthracene, dioxepine, and isoxazole moieties, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications, particularly in fields requiring specific fluorescence characteristics and reactivity profiles.
特性
CAS番号 |
112176-06-4 |
|---|---|
分子式 |
C20H17NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
3-anthracen-9-yl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole |
InChI |
InChI=1S/C20H17NO3/c1-3-7-15-13(5-1)9-14-6-2-4-8-16(14)19(15)20-17-10-22-12-23-11-18(17)24-21-20/h1-9,17-18H,10-12H2 |
InChIキー |
ANRIRPBZGQPSKH-UHFFFAOYSA-N |
正規SMILES |
C1C2C(COCO1)ON=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)


![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
